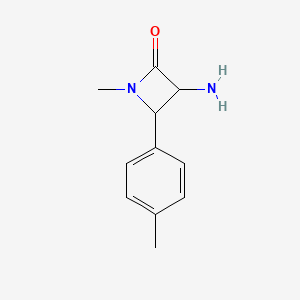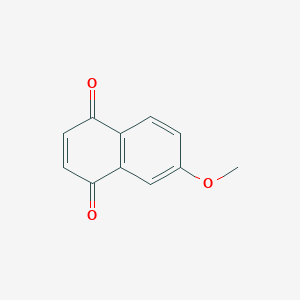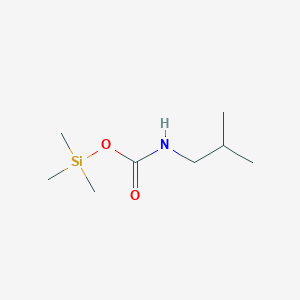
(S)-Alpha-allyl-proline,HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyl group attached to the alpha carbon of proline, a secondary amino acid. The hydrochloride (HCl) form is commonly used to enhance the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Allylation: The alpha carbon of L-proline is allylated using allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrochloride Formation: The resulting (S)-Alpha-allyl-proline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-Alpha-allyl-proline, HCl may involve:
Large-Scale Allylation: Utilizing continuous flow reactors to perform the allylation step efficiently.
Purification: Employing crystallization or chromatography techniques to purify the compound.
Hydrochloride Formation: Converting the purified (S)-Alpha-allyl-proline to its hydrochloride form using controlled acid-base reactions.
化学反应分析
Types of Reactions
(S)-Alpha-allyl-proline, HCl can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding proline.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products
Epoxides: Formed from oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Proline Derivatives: Obtained through reduction or substitution reactions.
科学研究应用
(S)-Alpha-allyl-proline, HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-Alpha-allyl-proline, HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
相似化合物的比较
Similar Compounds
(S)-Alpha-methyl-proline: Another chiral proline derivative with a methyl group instead of an allyl group.
(S)-Alpha-ethyl-proline: Similar structure with an ethyl group.
(S)-Alpha-benzyl-proline: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
(S)-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1 |
InChI 键 |
OXIPWMWSVJMAQA-FJXQXJEOSA-N |
手性 SMILES |
C=CCN1CCC[C@H]1C(=O)O.Cl |
规范 SMILES |
C=CCN1CCCC1C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


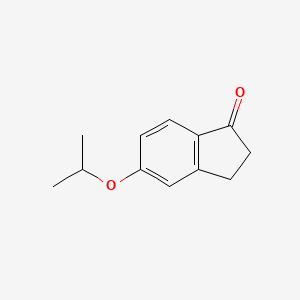
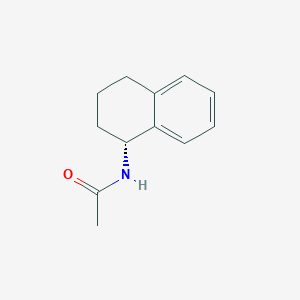




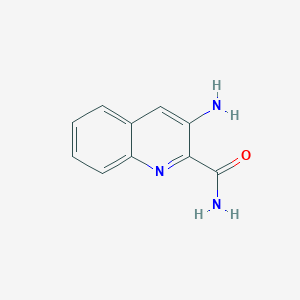

![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)
